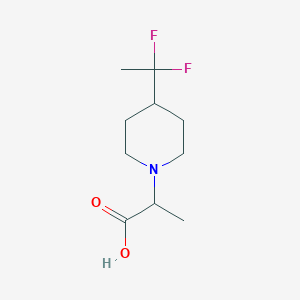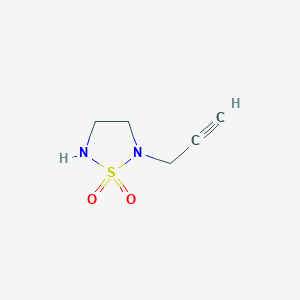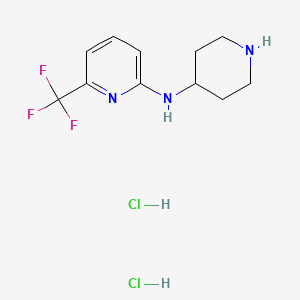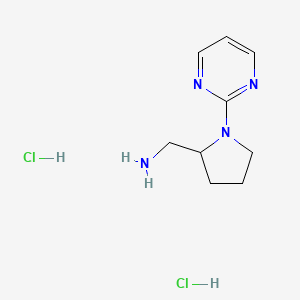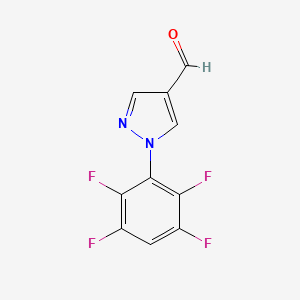
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde (TFPPC) is an important organic compound used in a wide range of scientific applications. It is an aromatic aldehyde that is derived from the pyrazole ring structure, and its unique properties make it a valuable tool in research and development. This article will provide an overview of the synthesis method of TFPPC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications, including its use in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. It can also be used in the synthesis of dyes and pigments, as well as in the synthesis of organic semiconductors and other electronic materials. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of bioactive compounds, such as antifungal and antibacterial agents, and as a precursor for the synthesis of nitrogen-containing heterocycles.
Mécanisme D'action
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclooxygenase-2. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-microbial properties. Additionally, it has been found to possess anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to possess anti-diabetic properties, and has been shown to reduce insulin resistance and improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile compound, and its unique properties make it a valuable tool in research and development. It is relatively easy to synthesize, and its wide range of applications make it an ideal choice for a wide range of laboratory experiments. However, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly reactive compound, and should be handled with care in the laboratory. Additionally, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a potentially hazardous compound, and should be handled with appropriate safety precautions in the laboratory.
Orientations Futures
There are a number of potential future directions for the use of 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde in scientific research. For example, it could be used in the development of novel drugs for the treatment of various diseases, such as cancer and diabetes. Additionally, it could be used in the development of new materials, such as organic semiconductors and other electronic materials. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of bioactive compounds, such as antifungal and antibacterial agents. Finally, it could be used in the development of new catalysts and reagents for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4N2O/c11-6-1-7(12)9(14)10(8(6)13)16-3-5(4-17)2-15-16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXAUSFQHGJDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N2C=C(C=N2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




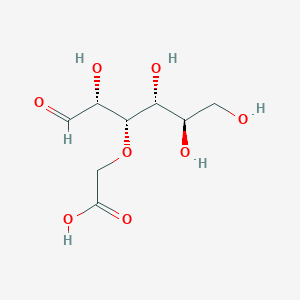
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
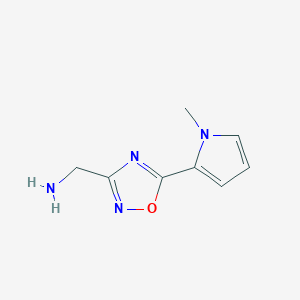
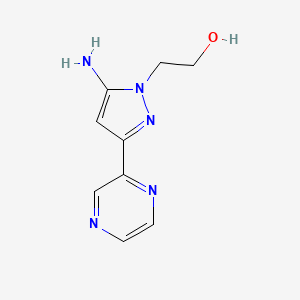
![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
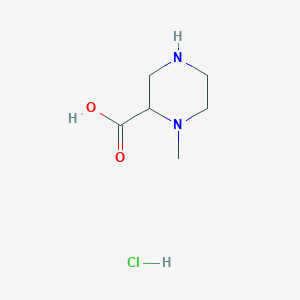

![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
